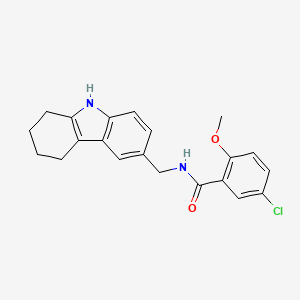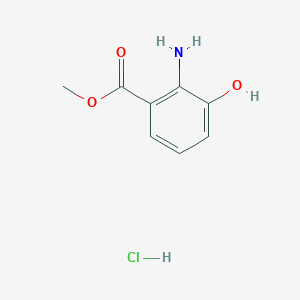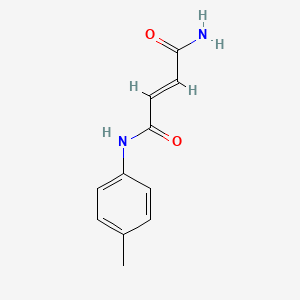
4-(3-Methylazetidin-3-yl)morpholine dihydrochloride
Overview
Description
“4-(3-Methylazetidin-3-yl)morpholine dihydrochloride” is a chemical compound with the CAS Number: 1152111-52-8 . It has a molecular weight of 229.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O.2ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;;/h9H,2-7H2,1H3;2*1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Biomedical Research
In the realm of biomedical research , this compound, also known as AZD3342, is explored for its potential in drug development due to its unique molecular structure. It could be involved in the synthesis of novel pharmacological agents, particularly those targeting neurological disorders where morpholine derivatives have shown promise .
Material Science
Material science: benefits from the compound’s properties in the development of new materials with specific characteristics. Its molecular framework could be integral in creating polymers or coatings with unique chemical and physical properties, potentially useful in creating advanced materials for medical devices .
Chemical Synthesis
In chemical synthesis , 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride serves as a building block for complex molecules. Its reactive sites make it a valuable intermediate in the synthesis of more complex organic compounds, which could be used in various chemical industries .
Chromatography
The compound’s role in chromatography could be as a standard or a derivative for the detection and quantification of substances within a mixture. Its stable structure under chromatographic conditions makes it suitable for analytical methods in both research and industrial applications .
Analytical Research
In analytical research , this chemical is used to develop new analytical methodologies. Due to its defined chemical structure, it can serve as a calibration standard in mass spectrometry or as a reagent in chemical assays .
Electronics
The application of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride in electronics might be less direct but could involve the development of organic semiconductors or conductive polymers. Its molecular structure could influence the electrical properties of materials, which is crucial in the miniaturization of electronic components .
Energy Research
Lastly, in energy research , the compound could be investigated for its potential in energy storage systems. Its structural components might interact with other materials to enhance the efficiency of batteries or supercapacitors, which are essential for renewable energy technologies .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(3-methylazetidin-3-yl)morpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;;/h9H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDKDIBCXOVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylazetidin-3-yl)morpholine dihydrochloride | |
CAS RN |
1152111-52-8 | |
| Record name | 4-(3-methylazetidin-3-yl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)


![Ethyl 4-(2-methoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924115.png)



![8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2924121.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)

![N-{[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2924126.png)
![Methyl (3R,4S)-4-(2,4-difluorophenyl)-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-3-carboxylate](/img/structure/B2924128.png)
![2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine](/img/structure/B2924129.png)